Dibenz[a,h]acridine-d6 (Major)
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Overview
Description
Dibenz[a,h]acridine-d6 (Major) is a deuterated form of Dibenz[a,h]acridine, a heterocyclic aromatic compound. This compound is labeled with deuterium, which is a stable isotope of hydrogen. Dibenz[a,h]acridine is known for its potent mutagenic and carcinogenic properties and is one of the azaarenes found in grilled meat. The deuterated form, Dibenz[a,h]acridine-d6, is used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[a,h]acridine-d6 involves the incorporation of deuterium into the Dibenz[a,h]acridine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve high temperatures and the presence of catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of Dibenz[a,h]acridine-d6 involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities and ensure the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Dibenz[a,h]acridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Dibenz[a,h]acridine-d6 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydro derivatives. Substitution reactions can yield a wide range of substituted derivatives .
Scientific Research Applications
Dibenz[a,h]acridine-d6 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the study of polycyclic aromatic hydrocarbons.
Biology: The compound is used in studies related to mutagenesis and carcinogenesis due to its potent biological activity.
Medicine: Research involving Dibenz[a,h]acridine-d6 contributes to understanding the mechanisms of cancer development and the effects of environmental carcinogens.
Mechanism of Action
The mechanism of action of Dibenz[a,h]acridine-d6 involves its interaction with DNA, leading to mutations and potentially carcinogenic effects. The compound intercalates into the DNA structure, causing disruptions in the DNA replication process. This can lead to the formation of DNA adducts and subsequent mutations. The molecular targets and pathways involved include the activation of various enzymes and the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Dibenz[a,h]acridine: The non-deuterated form of the compound.
Dibenz[a,j]acridine: Another isomer with similar properties.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with potent carcinogenic properties.
Uniqueness
Dibenz[a,h]acridine-d6 is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The presence of deuterium allows for more accurate and reliable data analysis, especially in mass spectrometry. This compound’s unique properties make it an invaluable tool in various scientific research fields .
Biological Activity
Dibenz[a,h]acridine-d6 (Major) is a polycyclic aromatic hydrocarbon (PAH) known for its complex biological activity, particularly in relation to carcinogenicity and DNA interactions. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Dibenz[a,h]acridine-d6 is a deuterated form of dibenz[a,h]acridine, characterized by its fused aromatic rings. The compound's structure contributes to its stability and reactivity, particularly in biological systems.
- Chemical Formula : C15H9D6N
- Molecular Weight : Approximately 225.3 g/mol
- CAS Number : 226-36-8
Mechanisms of Biological Activity
The biological activity of dibenz[a,h]acridine-d6 primarily revolves around its interaction with DNA and its potential as a carcinogen. The following mechanisms have been identified:
- DNA Adduct Formation : Dibenz[a,h]acridine-d6 can form stable adducts with DNA, leading to mutations that may initiate tumorigenesis. These adducts typically occur at critical sites within the DNA, such as the adenine at codon 61 of the H-ras gene, which is implicated in various cancers .
- Tumor Initiation : Studies have shown that dibenz[a,h]acridine-d6 exhibits tumor-initiating activity in animal models. The compound has been linked to the induction of specific mutations that drive cancer progression .
- Carcinogenic Potential : Classified as a probable human carcinogen, dibenz[a,h]acridine-d6 poses risks associated with prolonged exposure, particularly through inhalation or dermal contact .
Study 1: Tumorigenesis in Mouse Models
A significant study investigated the tumorigenic effects of dibenz[a,h]acridine-d6 using a two-stage initiation-promotion protocol in mouse skin. The results indicated that the compound not only initiated tumors but also produced characteristic mutations in the H-ras gene:
- Methodology : Mice were treated topically with dibenz[a,h]acridine-d6 followed by a promoting agent.
- Findings : All tumors exhibited A-to-T transversions at codon 61 of H-ras, confirming the compound's role in mutagenesis and tumor initiation .
Study 2: DNA Interaction Studies
Research focusing on the interaction of dibenz[a,h]acridine-d6 with DNA revealed that:
- Adduct Stability : The compound forms stable DNA adducts that persist over time, potentially leading to long-term genetic alterations.
- Mechanistic Insights : Analysis showed that these adducts could interfere with normal DNA replication and repair processes, contributing to genomic instability .
Research Findings
Properties
IUPAC Name |
5,6,7,8,10,11-hexadeuterio-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1-13H/i2D,4D,6D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCSIWAONQTVCF-IHRJCSKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=CC4=C(C=CC5=CC=CC=C54)N=C32)[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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